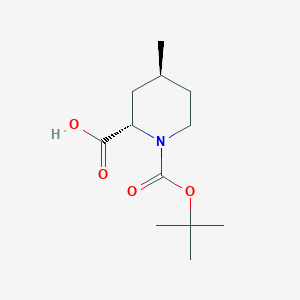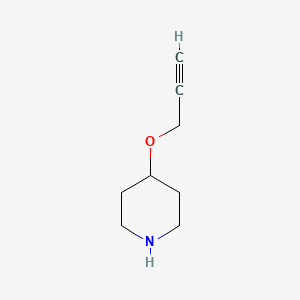![molecular formula C11H20N2O2 B3368751 tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 2178069-33-3](/img/structure/B3368751.png)
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
概要
説明
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is a chemical compound characterized by its intricate bicyclic structure. This compound finds importance in various chemical synthesis pathways due to its unique reactivity and stability under different reaction conditions. Its applications span across various fields of scientific research including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be synthesized via a multistep organic synthesis pathway. The initial step often involves the formation of the bicyclic framework, which is typically achieved through cyclization reactions involving suitable precursors. The tert-butyl ester functional group is then introduced via esterification reactions using tert-butyl alcohol and suitable acid derivatives under controlled conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized catalytic processes to enhance yield and purity. These methods often employ continuous flow reactors to ensure consistent reaction conditions and scalable production.
化学反応の分析
Types of Reactions
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is known to undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reductive conditions, such as those provided by sodium borohydride, may reduce specific functional groups within the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity and optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific pathways taken. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions may result in new compounds with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate is employed as a building block in the synthesis of complex organic molecules, particularly those with pharmacological potential.
Biology
In biological research, this compound serves as a scaffold for the development of enzyme inhibitors and receptor antagonists, contributing to the study of biochemical pathways and drug discovery.
Medicine
In the medical field, derivatives of this compound are investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry
Industrially, the compound is utilized in the manufacture of advanced materials, including polymers and specialty chemicals, owing to its stability and reactivity.
作用機序
The mechanism by which tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for tight binding to these targets, influencing their activity and leading to the desired biochemical outcomes. Pathways involved often include enzyme inhibition, signal transduction modulation, and receptor antagonism.
類似化合物との比較
Compared to similar compounds, tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate stands out due to its enhanced stability and specific reactivity profile. Similar compounds include:
tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-3-carboxylate
tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-2-carboxylate
These compounds share similar bicyclic structures but differ in functional group positioning, which impacts their chemical behavior and applications.
This compound proves itself a unique and versatile entity in the world of chemistry. It serves as a linchpin in various synthetic, biological, and industrial applications thanks to its distinctive structure and reactivity.
特性
IUPAC Name |
tert-butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDBVKRCVDIYCZ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C[C@@H]1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3368736.png)


![Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-](/img/structure/B3368754.png)
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/new.no-structure.jpg)
![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)
